1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane
Description
1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane is an organobromine compound characterized by a branched butane backbone with a bromine atom at position 1, an ethylsulfonyl group (-SO₂C₂H₅) at position 4, and two methyl groups at position 2. Its molecular formula is C₈H₁₇BrO₂S, with a molecular weight of 265.2 g/mol (estimated from structural analogs in ). The ethylsulfonyl group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity in substitution reactions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo nucleophilic substitutions and act as a sulfonylation agent .
Properties
Molecular Formula |
C8H17BrO2S |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfonyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17BrO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
BJICPXGVWHTQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane may involve large-scale bromination and sulfonation processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can result in changes in molecular structure and function, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Comparison of Substituent Effects
Key Findings :
- The ethylsulfonyl group increases polarity and thermal stability compared to ether analogs, making the compound less volatile and more suitable for high-temperature reactions .
- Ethoxy and methoxy analogs exhibit higher nucleophilic substitution rates due to weaker electron withdrawal, but they are more susceptible to oxidative degradation .
- The tert-butoxy group’s steric bulk reduces reactivity in SN2 reactions but enhances stability in protic environments .
Halogen Substitution Effects
Table 2: Bromine vs. Chlorine Analogs
Key Findings :
- Bromine’s larger atomic size and lower electronegativity make it a superior leaving group compared to chlorine, enabling faster nucleophilic substitutions .
- Chlorine analogs are less reactive but offer cost advantages in industrial processes .
Table 3: Bioactivity of Structural Analogs
| Compound Name | Reported Bioactivity | Mechanism Insights |
|---|---|---|
| 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane | Limited data; predicted cytotoxicity via apoptosis pathways (based on tert-butoxy analog) | Sulfonyl group may enhance membrane permeability |
| 1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane | Antimicrobial activity against Gram-positive bacteria; cytotoxic to cancer cells | Apoptosis induction via ROS generation |
| 1-Bromo-4-methoxy-2,2-dimethylbutane | No direct data; methoxy analogs show antifungal properties | Electron-rich ether group disrupts cell membranes |
Key Findings :
- The ethylsulfonyl group’s electron-withdrawing nature may enhance interaction with biological targets, though empirical studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
